2-Fluoro-3-formyl-6-methoxybenzonitrile
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Overview
Description
2-Fluoro-3-formyl-6-methoxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methoxybenzonitrile typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzonitrile core. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization and Fluorination: Aniline is diazotized and then fluorinated to introduce the fluorine atom.
Formylation: The fluorinated compound undergoes formylation to introduce the formyl group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-6-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Condensation: The formyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Condensation: Aldol condensation and Knoevenagel condensation are common reactions involving the formyl group.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-6-methoxybenzonitrile.
Reduction: 2-Fluoro-3-hydroxymethyl-6-methoxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Condensation: Larger aromatic compounds with extended conjugation.
Scientific Research Applications
2-Fluoro-3-formyl-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxybenzonitrile: Lacks the formyl group.
3-Fluoro-4-methoxybenzonitrile: Different substitution pattern on the benzene ring.
2-Fluoro-3-methoxybenzonitrile: Lacks the formyl group and has a different substitution pattern.
Uniqueness
2-Fluoro-3-formyl-6-methoxybenzonitrile is unique due to the specific combination of the fluorine, formyl, and methoxy groups on the benzonitrile core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-fluoro-3-formyl-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-13-8-3-2-6(5-12)9(10)7(8)4-11/h2-3,5H,1H3 |
InChI Key |
ZSLZBRDYHGUMKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)C#N |
Origin of Product |
United States |
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